molecular formula C9H10ClNO2 B2416678 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide CAS No. 134997-67-4

2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide

Cat. No.: B2416678
CAS No.: 134997-67-4
M. Wt: 199.63
InChI Key: IUXDQDWFSMRZRM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of acetanilide, where the acetanilide core is substituted with a chlorine atom at the second position and a hydroxy group at the fifth position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide typically involves the acylation of 2-chloroaniline with acetic anhydride, followed by a substitution reaction with 2-hydroxy-5-methylphenol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 2-chloro-N-(2-oxo-5-methylphenyl)acetamide.

    Reduction: Formation of 2-chloro-N-(2-amino-5-methylphenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-hydroxyphenyl)acetamide
  • 2-chloro-N-(2-hydroxy-4-methylphenyl)acetamide
  • 2-chloro-N-(2-hydroxy-3-methylphenyl)acetamide

Uniqueness

2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to its analogs. For example, the presence of the methyl group at the fifth position can influence the compound’s steric and electronic properties, potentially enhancing its reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6-2-3-8(12)7(4-6)11-9(13)5-10/h2-4,12H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXDQDWFSMRZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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